molecular formula C15H12O2 B1664081 2-Hydroxychalcone CAS No. 644-78-0

2-Hydroxychalcone

Cat. No. B1664081
CAS RN: 644-78-0
M. Wt: 224.25 g/mol
InChI Key: UDOOPSJCRMKSGL-ZHACJKMWSA-N
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Description

Synthesis Analysis

2-Hydroxychalcone can be synthesized through various methods. One such method involves the palladium (II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones . Another method involves the Claisen-Schmidt condensation of appropriate acetophenones with various substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular formula of 2-Hydroxychalcone is C15H12O2 . It has an average mass of 224.255 Da and a monoisotopic mass of 224.083725 Da .


Chemical Reactions Analysis

2-Hydroxychalcone can undergo various chemical reactions. For instance, under the irradiation of 24 W CFL, 2-hydroxychalcone reacts with various nucleophiles to deliver structurally diverse hybrid flavonoids in the presence of a catalytic Brønsted acid .


Physical And Chemical Properties Analysis

2-Hydroxychalcone has a density of 1.2±0.1 g/cm^3, a boiling point of 396.3±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

2-Hydroxychalcone derivatives have been studied for their potential antioxidant and anti-inflammatory properties. Research has shown that certain 2-Hydroxychalcone compounds can inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory process, and possess antioxidant activity, which helps in neutralizing harmful free radicals in the body .

Anticancer Activity

Studies have indicated that 2-Hydroxychalcones can induce apoptosis and inhibit cell proliferation in cancer cells, such as HepG2 liver cancer cells. This suggests a potential application of these compounds in cancer treatment by targeting and reducing cancer cell growth .

Neuroprotective Effects

Chalcone derivatives, including those with a 2-Hydroxychalcone structure, have been found to exhibit neuroprotective effects. This could be beneficial in the development of treatments for neurodegenerative diseases .

Synthesis of Flavonoids

2-Hydroxychalcones serve as precursors in the synthesis of flavonoids, a class of compounds known for their diverse biological activities. The synthesis process involves converting 2-Hydroxychalcones into flavones and flavanones, which are used in various pharmaceutical applications .

Anti-phytopathogenic Applications

The sonochemical synthesis of 2-Hydroxychalcones has been explored for anti-phytopathogenic applications, particularly in agroindustry. These compounds could be used to protect crops against plant pathogens, offering a sustainable approach to crop protection .

Mechanochemical Synthesis

A library of 2-Hydroxychalcone compounds has been synthesized using mechanochemical methods, such as ball mill conditions. This approach is significant for the efficient and environmentally friendly production of chalcone derivatives .

Mechanism of Action

Target of Action

2-Hydroxychalcone, a natural flavonoid, primarily targets NF-κB and Bcl-2 . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . Bcl-2 is a family of proteins involved in the response to apoptosis or programmed cell death .

Mode of Action

2-Hydroxychalcone interacts with its targets by inducing apoptosis through Bcl-2 downregulation . It also inhibits the activation of NF-κB . In addition, it has been found to inhibit COX-1 and COX-2 enzymes .

Biochemical Pathways

The compound affects the NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . 2-Hydroxychalcone inhibits this pathway, leading to an excessive intracellular accumulation of reactive oxygen species, induction of endoplasmic reticulum stress, and activation of JNK/MAPK .

Pharmacokinetics

Chalcones, in general, have been found to have moderate to potential ability to reduce blood sugar . More research is needed to fully understand the ADME properties of 2-Hydroxychalcone.

Result of Action

2-Hydroxychalcone has been found to have a potent antioxidant activity, inhibiting lipid peroxidation . It also induces apoptosis in cells . Furthermore, it has shown promising activity against NO and PGE2 .

Action Environment

The action of 2-Hydroxychalcone can be influenced by environmental factors such as light. For example, the compound takes advantage of cycloisomerization to form a transient flavylium under the irradiation of 24 W CFL . This suggests that light could potentially enhance the compound’s action.

Safety and Hazards

2-Hydroxychalcone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Given the wide array of bioactivities exhibited by 2-Hydroxychalcone, future research could focus on exploring its potential therapeutic applications. For instance, its antioxidant and lipoxygenase inhibitory activities could be harnessed for the development of new drugs .

properties

IUPAC Name

(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOOPSJCRMKSGL-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxychalcone

CAS RN

644-78-0, 42224-53-3
Record name 2-Hydroxychalcone
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Record name 644-78-0
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Record name 2-hydroxychalcone
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Record name 2-Hydroxychalcone
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Synthesis routes and methods

Procedure details

The previous product was mixed with acetophenone (2 g) suspended in methanol at −10° C. and stirred for 5 hr at room temperature. After neutralization with 5% hydrochloric acid solution, the product was extracted with 200 Ml of ethylacetate. The extracted organic phase was dried with anhydrous magnesium sulfate, and resulting 1-phenyl-3-(2-methoxymethyloxyphenyl)-prophenone was hydrolyzed with dilute alkaline solution. The reaction mixture was extracted with 200 Ml of ethylacetate. Extracted organic phase is dried with anhydrous magnesium sulfate and evaporated under vacuum. About 0.9 g of white solid (1-phenyl-3-(2-hydroxyphenyl)prophenone was obtained and subjected to silica gel column chromatography (5×3 cm, Merk). After being eluted with n-hexane:ethylacetate (v/v, 1:7), 0.7 g of purified compound was recovered and identified as follows:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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